2-(3,5-Difluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3,5-Difluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a fluorinated organoboron compound. It is characterized by the presence of multiple fluorine atoms and a boronic ester group, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 3,5-difluoro-4-(trifluoromethyl)benzene with a boronic acid derivative under specific conditions. The reaction typically involves the use of a strong base, such as sodium hydride, and a suitable solvent, like tetrahydrofuran (THF), at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic ester partner. It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and a suitable solvent (e.g., water/ethanol mixture).
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Various oxidized derivatives of the starting material.
Reduction: Reduced forms of the compound.
Scientific Research Applications
This compound is widely used in scientific research due to its utility in cross-coupling reactions. It is particularly valuable in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials for electronic devices. Its ability to form carbon-carbon bonds efficiently makes it a key reagent in the development of new drugs and materials.
Mechanism of Action
The mechanism of action in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester, followed by transmetalation with an aryl halide and reductive elimination to form the biaryl product. The molecular targets and pathways involved are primarily related to the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Biphenyl-2,2'-diol: Another boronic acid derivative used in cross-coupling reactions.
Phenylboronic acid: A simpler boronic acid used in similar reactions.
Uniqueness: 2-(3,5-Difluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its high fluorine content, which enhances its reactivity and stability in cross-coupling reactions. This makes it particularly useful in synthesizing fluorinated compounds, which are important in various fields, including pharmaceuticals and materials science.
Properties
IUPAC Name |
2-[3,5-difluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BF5O2/c1-11(2)12(3,4)21-14(20-11)7-5-8(15)10(9(16)6-7)13(17,18)19/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRPDUSMHNOSPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BF5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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